

Spectroscopic Profile of 4-Allyl-2-chloro-1-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. Due to the absence of published experimental data for this specific molecule, the presented data is predictive and based on established principles of spectroscopy and the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for **4-Allyl-2-chloro-1-propoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~6.90	d	1H	Ar-H
~6.85	dd	1H	Ar-H
~5.95	m	1H	-CH=CH ₂
~5.10	m	2H	-CH=CH ₂
~3.95	t	2H	O-CH ₂ -CH ₂ -CH ₃
~3.40	d	2H	Ar-CH ₂ -CH=CH ₂
~1.85	sextet	2H	O-CH ₂ -CH ₂ -CH ₃
~1.05	t	3H	O-CH ₂ -CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~154.0	C-O (Aromatic)
~137.0	-CH=CH ₂
~130.0	C-Cl (Aromatic)
~128.0	CH (Aromatic)
~127.5	C-Allyl (Aromatic)
~125.0	CH (Aromatic)
~116.0	-CH=CH ₂
~112.0	CH (Aromatic)
~71.0	O-CH ₂ -CH ₂ -CH ₃
~39.0	Ar-CH ₂ -CH=CH ₂
~22.5	O-CH ₂ -CH ₂ -CH ₃
~10.5	O-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3010	Medium	=C-H stretch (alkene and aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1640-1630	Medium	C=C stretch (alkene)
1600, 1480	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	Aryl-O stretch (asymmetric)
1050-1000	Strong	Alkyl-O stretch
990, 910	Strong	=C-H bend (out-of-plane, alkene)
850-750	Strong	C-H bend (out-of-plane, aromatic)
750-650	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum of **4-Allyl-2-chloro-1-propoxybenzene** is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Expected Molecular Ion:

- [M]⁺: m/z ≈ 210.08
- [M+2]⁺: m/z ≈ 212.08

Predicted Major Fragmentation Pathways:

- Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺
- Loss of the propyl group: [M - CH₂CH₂CH₃]⁺

- Loss of the allyl group: $[M - \text{CH}_2\text{CH}=\text{CH}_2]^+$
- Benzylic cleavage: Formation of a stable benzylic cation.
- Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a fragment at $m/z = 91$.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Allyl-2-chloro-1-propoxybenzene**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
- Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

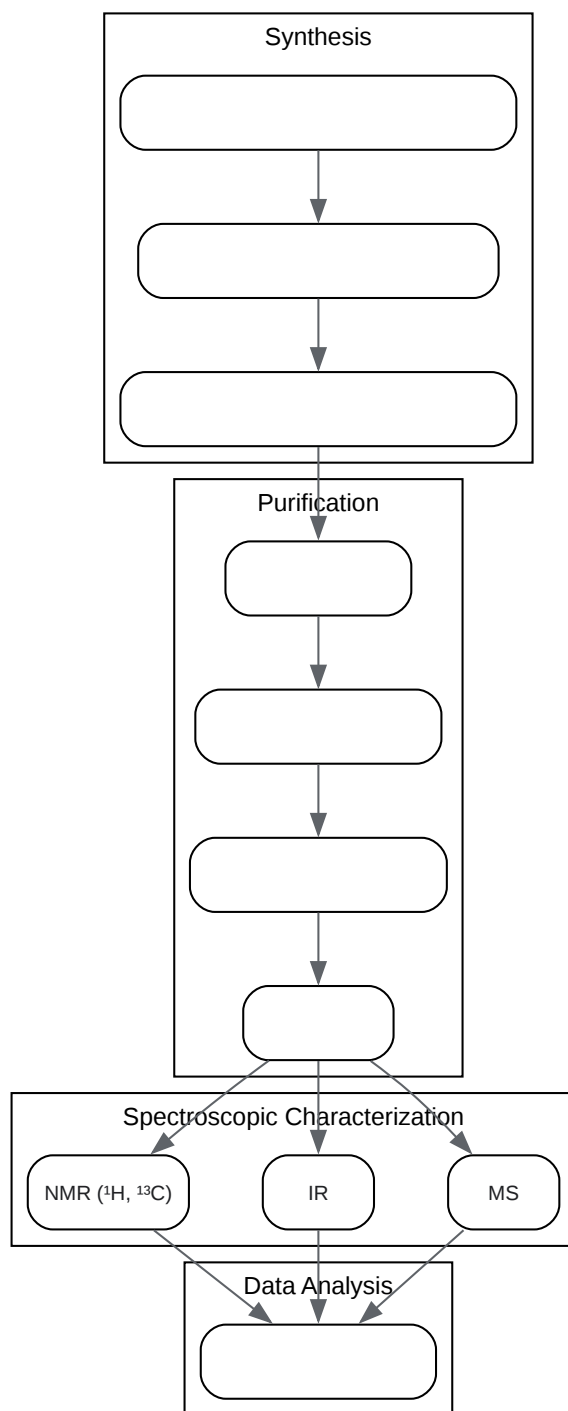
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Electron ionization (EI) is a common technique for GC-MS and will likely produce extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable, typically yielding the protonated molecule $[M+H]^+$.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Synthesis and Characterization Workflow

The synthesis of **4-Allyl-2-chloro-1-propoxybenzene** would likely proceed via a Williamson ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

Workflow for Synthesis and Characterization of 4-Allyl-2-chloro-1-propoxybenzene

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Allyl-2-chloro-1-propoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7996602#spectroscopic-data-nmr-ir-ms-of-4-allyl-2-chloro-1-propoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com